molecular formula C15H15NOS B2688093 N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide CAS No. 853347-88-3

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide

Cat. No. B2688093
CAS RN: 853347-88-3
M. Wt: 257.35
InChI Key: ZNFUCGHVLXJKPB-MDZDMXLPSA-N
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Description

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide, also known as ET-743, is a marine-derived natural product that was first isolated from the Caribbean tunicate Ecteinascidia turbinata in 1984. It has been shown to possess a wide range of biological activities, including antitumor, immunomodulatory, and anti-inflammatory effects.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : Thiophene derivatives, including compounds similar to N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide, have been synthesized and characterized. For instance, Takahiro Tabuuchi's study involved the synthesis of new 3-arylpropenamides having a thiophene ring, highlighting the chemical versatility of these compounds (Tabuuchi, 1960).

  • Isolation from Natural Sources : Compounds with structures related to N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide have been isolated from natural sources like Capsicum annuum, suggesting their presence and potential roles in biological systems (Chen, Yeh, & Yang, 2011).

  • Inhibition of Histone Deacetylase : Some N-hydroxy-3-phenyl-2-propenamides, structurally related to the compound , have been found to inhibit human histone deacetylase, demonstrating potential therapeutic applications (Remiszewski et al., 2003).

  • Antimicrobial Activity : Thienyl-triazine derivatives, sharing structural similarities with N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide, have shown significant antimicrobial activity, suggesting their potential use in battling infections (Kaplancıklı et al., 2010).

  • Use in Solvent Systems : Compounds with similar structures have been used in solvent systems for the extraction of specific ions, indicating their utility in chemical separation processes (Zhang et al., 2016).

  • DNA Binding and Biological Activity : Some N-phenylmorpholine derivatives linked with thiazole or formazan moieties, structurally related to the compound, have shown DNA binding capabilities and biological activity, highlighting their potential in medicinal chemistry (Farghaly et al., 2020).

properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-2-12-6-3-4-8-14(12)16-15(17)10-9-13-7-5-11-18-13/h3-11H,2H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUCGHVLXJKPB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853347-88-3
Record name N-(2-ETHYLPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE
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